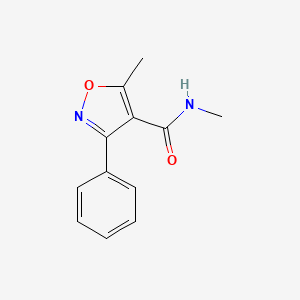

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide

Description

Properties

IUPAC Name |

N,5-dimethyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(12(15)13-2)11(14-16-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKOQOHEZADEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399365 | |

| Record name | N,5-DIMETHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60986-88-1 | |

| Record name | N,5-DIMETHYL-3-PHENYL-4-ISOXAZOLECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60986-88-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide typically involves the cyclization of hydroximinoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . Another method involves the reaction of propargylic N-hydroxycarbamates with N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Synthesis of Isoxazole-Carboxamide Derivatives

The synthesis of N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide involves coupling reactions between aniline derivatives and isoxazole-carboxylic acids. Techniques such as infrared (IR) spectroscopy, high-resolution mass spectrometry (HRMS), and NMR spectroscopy are utilized to characterize the synthesized compounds. The following general method outlines the synthesis process:

- Reagents : Aniline derivatives, isoxazole-carboxylic acids, and coupling agents.

- Reaction Conditions : The reaction typically requires controlled temperatures and inert atmospheres to prevent degradation.

- Purification : The products are purified using column chromatography with appropriate solvent systems.

Biological Evaluation

Recent studies have focused on evaluating the anticancer properties of this compound and its derivatives. The compound has shown promising results in various cytotoxicity assays against multiple cancer cell lines.

Anticancer Activity

In vitro cytotoxic evaluations have been conducted against several cancer cell lines including:

- Hepatocellular Carcinoma : HepG2 and Hep3B

- Cervical Adenocarcinoma : HeLa

- Breast Carcinoma : MCF-7

- Melanoma : B16F1

- Colorectal Adenocarcinoma : Caco-2

- Colon Adenocarcinoma : Colo205

The compound exhibited moderate to potent antiproliferative activities, with IC50 values indicating effective inhibition of cell growth at low concentrations (typically below 50 µg/mL) .

Study on Antiproliferative Activity

A study published in 2022 synthesized a series of isoxazole-carboxamide derivatives, including this compound, and evaluated their effects on different cancer cell lines using the MTS assay . The results indicated significant cytotoxicity against HepG2 and MCF-7 cells, suggesting that these compounds could serve as potential leads for developing new anticancer agents.

Development of Nano-emulgel Formulations

Another innovative application involves the formulation of a nano-emulgel using the most potent compound from the series. This formulation aims to enhance bioavailability and therapeutic efficacy against melanoma cells (B16F1). The nano-emulgel demonstrated improved penetration and sustained release profiles compared to traditional formulations .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Evaluated against multiple cancer cell lines | Moderate to potent antiproliferative effects |

| Mechanism of Action | Potential induction of apoptosis and oxidative stress | Specific pathways under investigation |

| Nano-emulgel Formulation | Enhanced bioavailability for targeted delivery | Improved efficacy in melanoma treatment |

Mechanism of Action

The mechanism of action of N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₃H₁₃N₂O₂ (hypothetical, based on substituents).

- Melting Point : Comparable derivatives exhibit melting points ranging from 133–216°C, influenced by substituents (e.g., nitro groups lower melting points due to reduced crystallinity) .

- Solubility : Lipophilic substituents (e.g., methyl, phenyl) enhance organic solubility, while polar groups (e.g., hydroxyl, nitro) improve aqueous solubility .

Comparison with Similar Compounds

Below is a comparative analysis of N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide and structurally related isoxazolecarboxamides, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison of Isoxazolecarboxamides

Key Comparative Insights:

Substituent Effects on Bioactivity :

- Amino Modifications: Bulky amide substituents (e.g., ethyl-isopropyl in ) improve metabolic stability by steric shielding of the amide bond from enzymatic hydrolysis .

- Heterocyclic vs. Phenyl Rings : Replacing phenyl with thiophene () increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide (referred to as DMPI) is a compound of increasing interest due to its diverse biological activities, particularly in immunosuppression and apoptosis. This article provides a comprehensive overview of the biological activity of DMPI, supported by data tables, case studies, and recent research findings.

Chemical Structure and Synthesis

DMPI belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom. The synthesis of DMPI typically involves the reaction of 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives with various carbonyl compounds. The specific structure of DMPI allows for unique interactions with biological targets, enhancing its activity.

Immunosuppressive Properties

Research indicates that DMPI exhibits significant immunosuppressive properties. In vitro studies have shown that it inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA) and concanavalin A. The compound demonstrated a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, suggesting its potential as an anti-inflammatory agent .

Table 1: Inhibitory Effects of DMPI on PBMC Proliferation

| Concentration (µM) | % Inhibition PHA | % Inhibition Concanavalin A |

|---|---|---|

| 6.25 | 40 | 30 |

| 12.5 | 55 | 45 |

| 25 | 70 | 60 |

| 50 | 85 | 75 |

Apoptotic Mechanisms

The pro-apoptotic effects of DMPI have been elucidated through studies involving Jurkat T-cells. The compound significantly upregulated the expression of caspases, Fas, and NF-κB1, indicating activation of apoptotic pathways. Notably, there was no significant increase in p53 or Bcl-2 expression, suggesting a specific apoptotic mechanism distinct from typical pathways .

Table 2: Expression Changes in Jurkat Cells Treated with DMPI

| Protein | Control Expression | Expression after DMPI Treatment |

|---|---|---|

| Caspase-3 | Low | High |

| Fas | Low | High |

| NF-κB1 | Moderate | High |

| Bcl-2 | High | No change |

| p53 | Moderate | No change |

Case Studies and Research Findings

A study focusing on the immunosuppressive properties of DMPI highlighted its potential in treating autoimmune diseases. In animal models, DMPI administration resulted in reduced inflammation and improved survival rates in conditions mimicking autoimmune responses .

Furthermore, molecular docking studies have suggested that DMPI has favorable binding interactions with various enzymes involved in inflammatory pathways, enhancing its therapeutic potential against inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for preparing N,5-Dimethyl-3-phenyl-4-isoxazolecarboxamide?

The compound is typically synthesized via condensation of substituted isoxazole-3-carboxylic acid derivatives with aniline analogs. A general procedure involves activating the carboxylic acid (e.g., using coupling agents like EDC/HOBT) followed by reaction with the appropriate amine. For example, a structurally similar diarylisoxazole-3-carboxamide was synthesized by reacting 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid with 5-chloro-2-methylaniline, yielding the product in 18% yield after purification . Optimization of reaction conditions (solvent, temperature, stoichiometry) is critical to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments. For instance, the methyl group on the isoxazole ring typically appears as a singlet near δ 2.2 ppm in 1H NMR .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (e.g., [M+H]+ calculated for a related compound: 347.0593, observed: 347.0599) .

- Melting Point Analysis : Determines purity (e.g., dec. 214–216°C for a diarylisoxazole analog) .

Q. What safety precautions are required when handling this compound in the lab?

Based on structurally related isoxazolecarboxamides:

- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .

- Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Work under fume hoods to avoid inhalation of aerosols .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Low yields (e.g., 18% in ) often arise from steric hindrance or poor solubility. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Q. What in vitro and in vivo models are suitable for studying its biological activity?

- Mitochondrial Assays : Isolated mouse liver mitochondria can assess effects on respiratory chain complexes (e.g., inhibition of ROS generation) using probes like Rh123 and Calcium Green-5N .

- Zebrafish Models : Useful for toxicity and bioavailability studies due to metabolic similarity to mammals. Compound administration at 1% DMSO final concentration is typical .

- Cell Culture : Test cytotoxicity in cancer cell lines (e.g., HepG2) via MTT assays, with EC50 calculations.

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity?

- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance binding affinity to target proteins (e.g., kinase inhibitors) by increasing electrophilicity of the isoxazole ring.

- Hydroxyl Groups : Improve solubility but may reduce metabolic stability. For example, a 3-hydroxyphenyl analog showed increased aqueous solubility but required prodrug strategies .

- Methyl Substituents : On the isoxazole ring (position 5) improves steric shielding, enhancing compound stability .

Q. How should researchers address contradictions in biological data across studies?

- Assay Variability : Standardize protocols (e.g., mitochondrial isolation methods, cell passage numbers) to minimize technical discrepancies .

- Metabolic Interference : Test for off-target effects using kinase profiling panels or CRISPR-Cas9 knockout models.

- Species-Specific Responses : Compare results across models (e.g., murine vs. zebrafish) to identify conserved mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.